4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol
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Overview
Description
4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol is an organic compound that features a biphenyl group attached to a pyrimidine ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction where the biphenyl group reacts with a suitable pyrimidine derivative under basic conditions.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the biphenyl-pyrimidine intermediate with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions.
Industrial Production Methods
Industrial production of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol may involve large-scale application of the above synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated biphenyls, alkylated pyrimidines
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked together.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: A biphenyl derivative with a carboxylic acid group.
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide: A biphenyl derivative used in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
6-(4-phenylphenyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUFWHIQXWSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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